molecular formula C4H7N3O B2434411 4-Methoxy-1h-pyrazol-3-amine CAS No. 151521-87-8

4-Methoxy-1h-pyrazol-3-amine

Cat. No.: B2434411
CAS No.: 151521-87-8
M. Wt: 113.12
InChI Key: LODVFGWSULLZAU-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxy group at the 4-position and an amino group at the 3-position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

4-Methoxy-1h-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and devastating, affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various pathways, including wnt-dependent signaling

Pharmacokinetics

A study on similar pyrazole/1,2,4-oxadiazole conjugate ester derivatives predicted their pharmacokinetic properties, including admet, through an in silico method . This suggests that similar methods could be used to predict the pharmacokinetics of this compound.

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . Specifically, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with 4-methoxy-3-oxobutanenitrile under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or methanol as a solvent at reflux temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Amino-1H-pyrazole: Lacks the methoxy group, leading to different reactivity and biological activity.

    4-Methyl-1H-pyrazol-3-amine: Substituted with a methyl group instead of a methoxy group, affecting its chemical properties.

    4-Chloro-1H-pyrazol-3-amine:

Uniqueness: 4-Methoxy-1H-pyrazol-3-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVFGWSULLZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151521-87-8
Record name 4-methoxy-1H-pyrazol-5-amine
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